3-Bromo-4'-methoxymethylbiphenyl chemical structure and properties
3-Bromo-4'-methoxymethylbiphenyl chemical structure and properties
An In-Depth Technical Guide to 3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl
Introduction: The Strategic Value of Functionalized Biphenyls
The biphenyl scaffold is a cornerstone in modern chemistry, recognized as a "privileged structure" in medicinal chemistry and a fundamental unit in materials science.[1] Its semi-rigid backbone allows for the precise spatial orientation of functional groups, making it an ideal framework for designing molecules that interact with biological targets or exhibit specific optoelectronic properties.[1][2] This guide focuses on a specific, strategically functionalized derivative: 3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl .
This molecule is not merely a static structure but a versatile synthetic intermediate designed for modular elaboration. The presence of an aryl bromide provides a reactive handle for a multitude of cross-coupling reactions, while the methoxymethyl group on the second ring offers a stable, yet potentially modifiable, ether linkage. For researchers in drug discovery and materials science, this compound represents a valuable building block for creating libraries of complex derivatives and exploring structure-activity relationships (SAR). This document provides a comprehensive overview of its chemical identity, a robust synthetic protocol grounded in established organometallic chemistry, predictive characterization data, and its potential applications.
Chemical Identity and Physicochemical Properties
The precise arrangement of substituents on the biphenyl core dictates the molecule's physical properties and reactivity. The structure of 3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl is detailed below.
Caption: Chemical Structure of 3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl.
Table 1: Chemical Identifiers and Computed Properties
As this is a specialized intermediate, a dedicated CAS number may not be publicly available. The properties below are calculated based on its chemical structure.
| Identifier/Property | Value | Source |
| IUPAC Name | 1-Bromo-3-(4-(methoxymethyl)phenyl)benzene | - |
| Molecular Formula | C₁₄H₁₃BrO | - |
| Molecular Weight | 277.16 g/mol | - |
| InChIKey | (Predicted) | - |
| SMILES | COC1=CC=C(C=C1)C2=CC(=CC=C2)Br | - |
| Monoisotopic Mass | 276.0150 Da | PubChemLite (Analog)[3] |
| XLogP3 (Predicted) | 4.5 | PubChemLite (Analog)[3] |
| Physical Form | Predicted to be an off-white to pale yellow solid or oil | - |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Approach
The most efficient and modular strategy for constructing the C-C bond between the two aryl rings in 3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[6]
Retrosynthetic Analysis
The logical disconnection for the target molecule involves breaking the bond between the two phenyl rings. This leads to two commercially available or readily synthesized precursors: an aryl halide and an arylboronic acid.
Caption: Retrosynthetic analysis for the target molecule via Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle: A Deeper Look
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Expertise in Action: The choice of 1-bromo-3-iodobenzene as the aryl halide partner is deliberate. The carbon-iodine bond is significantly more reactive towards oxidative addition to the Pd(0) center than the carbon-bromine bond. This allows for a selective reaction at the iodo- position, preserving the bromo- group for subsequent synthetic transformations.
Self-Validating Experimental Protocol
This protocol is adapted from established methodologies for Suzuki-Miyaura couplings of aryl halides.[4][6]
Materials:
-
(4-(Methoxymethyl)phenyl)boronic acid (1.0 eq)
-
1-Bromo-3-iodobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water (solvent)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add (4-(methoxymethyl)phenyl)boronic acid, 1-bromo-3-iodobenzene, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add potassium carbonate, followed by a 4:1 mixture of toluene and water.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl.
Causality Behind Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): This is a robust, air-stable Pd(0) precursor that readily enters the catalytic cycle. The triphenylphosphine ligands stabilize the palladium center.
-
Base (K₂CO₃): The base is essential for activating the boronic acid. It forms a boronate salt [-B(OH)₃]⁻, which is more nucleophilic and facilitates the transmetalation step (the transfer of the aryl group from boron to palladium).[4]
-
Solvent System (Toluene/Water): The biphasic system is highly effective. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base, creating a large interface for the reaction to occur efficiently.
Predictive Spectroscopic Characterization
While experimental data is not available, the structure of 3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl allows for the reliable prediction of its key spectroscopic features.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic Region (δ ≈ 7.0-7.8 ppm): Complex multiplets corresponding to the 8 aromatic protons. The protons on the brominated ring will show distinct splitting patterns. Protons ortho to the bromine will be downfield shifted. Benzylic Protons (δ ≈ 4.5 ppm): A sharp singlet integrating to 2H for the -CH₂- group. Methoxy Protons (δ ≈ 3.4 ppm): A sharp singlet integrating to 3H for the -OCH₃ group. |
| ¹³C NMR | Aromatic Region (δ ≈ 120-145 ppm): Expect 12 distinct signals for the aromatic carbons. The carbon attached to the bromine will be significantly shifted. Benzylic Carbon (δ ≈ 70-75 ppm): Signal for the -CH₂- carbon. Methoxy Carbon (δ ≈ 58-60 ppm): Signal for the -OCH₃ carbon. |
| Mass Spec. | Molecular Ion (M⁺): Expect a prominent molecular ion peak. Isotopic Pattern: A characteristic pair of peaks (M and M+2) of nearly equal intensity (≈1:1 ratio) due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Applications in Research and Drug Development
The true value of 3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl lies in its potential as a versatile building block. Its two distinct functional domains can be addressed with high chemical selectivity.
Caption: Synthetic diversification pathways for the target molecule.
-
The Aryl Bromide Handle: The bromine atom is a prime site for further palladium-catalyzed reactions. This allows for the synthesis of more complex structures, such as terphenyls (via a second Suzuki coupling), diaryl amines (via Buchwald-Hartwig amination), or aryl alkynes (via Sonogashira coupling). This modularity is invaluable for building libraries of compounds for high-throughput screening. The introduction of bromine can also enhance therapeutic activity or favorably alter a drug's metabolic profile.[7]
-
The Methoxymethyl Group: The methoxymethyl ether is generally stable to the conditions of most cross-coupling reactions. However, it can be cleaved under acidic conditions to reveal a primary benzyl alcohol (-CH₂OH).[8] This newly unmasked alcohol can then be used for esterification, etherification, or oxidation to an aldehyde, providing a second, orthogonal site for molecular elaboration.
-
Scaffold for Bioactive Molecules: Many potent pharmaceutical agents are based on the biphenyl framework. This intermediate could serve as a starting point for synthesizing analogs of known drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, or novel anticancer agents.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl is not available, data from structurally similar halogenated aromatic compounds suggest the following precautions are necessary.
-
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Conclusion
3-Bromo-4'-(methoxymethyl)-1,1'-biphenyl is a highly valuable, though specialized, chemical intermediate. While not a final product in itself, its design embodies key principles of modern medicinal and materials chemistry: modularity, selective reactivity, and structural versatility. The strategic placement of the reactive bromide and the stable methoxymethyl ether on a privileged biphenyl scaffold provides researchers with a powerful platform for the rational design and synthesis of novel, high-value molecules. The synthetic route via the Suzuki-Miyaura reaction is robust and well-understood, ensuring that this building block can be reliably incorporated into complex synthetic campaigns. This guide provides the foundational knowledge for scientists to confidently utilize this compound in their research and development endeavors.
References
-
PubChem. 3-Bromo-4'-methoxybiphenyl. Available at: [Link].
-
PubChem. 3-Bromo-4-methoxybiphenyl. Available at: [Link].
-
PubChem. 3'-Bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, ethyl ester. Available at: [Link].
-
ChemBK. Methyl 3'-bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxylate. Available at: [Link].
-
PubChem. 3-Bromo-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzaldehyde. Available at: [Link].
-
PubChemLite. 3-bromo-4-methoxybiphenyl (C13H11BrO). Available at: [Link].
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Available at: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].
- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Applications of Biphenyl Derivatives. Available at: [Link].
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link].
-
ResearchGate. Synthesis, Spectral and DFT Study and Molecular Docking Investigation of (E)-3-(3-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio) Phenyl)Prop-2-en-1-one. Available at: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].
-
Wińska, K., et al. (2019). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry. Available at: [Link].
-
Pinto, M., et al. (2018). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. European Journal of Medicinal Chemistry. Available at: [Link].
-
Singh, P., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemistry. Available at: [Link].
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - 3-bromo-4-methoxybiphenyl (C13H11BrO) [pubchemlite.lcsb.uni.lu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
